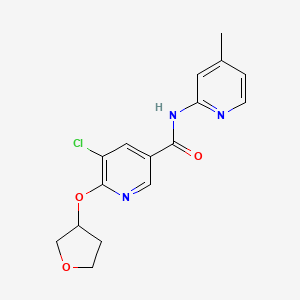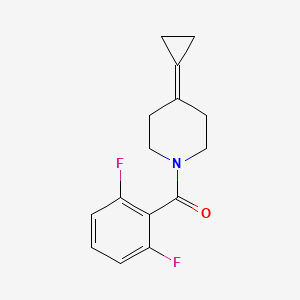
(4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down the inhibitory neurotransmitter GABA in the brain. CPP-115 has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone involves the reaction of 4-cyclopropylidenepiperidine with 2,6-difluorobenzoyl chloride in the presence of a base to form the desired product.
Starting Materials
4-cyclopropylidenepiperidine, 2,6-difluorobenzoyl chloride, Base (such as triethylamine or pyridine), Solvent (such as dichloromethane or chloroform)
Reaction
Step 1: Dissolve 4-cyclopropylidenepiperidine in a dry solvent such as dichloromethane or chloroform., Step 2: Add a base such as triethylamine or pyridine to the solution., Step 3: Slowly add 2,6-difluorobenzoyl chloride to the solution while stirring at room temperature., Step 4: Allow the reaction mixture to stir at room temperature for several hours., Step 5: Quench the reaction by adding water to the mixture., Step 6: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane., Step 7: Purify the product by column chromatography or recrystallization.
Mechanism Of Action
(4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. This leads to an increase in GABA levels, which in turn enhances the inhibitory signaling in the brain. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety and seizure disorders.
Biochemical And Physiological Effects
(4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone has been found to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, (4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone has been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages And Limitations For Lab Experiments
(4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone is a potent and selective inhibitor of GABA transaminase, making it a valuable tool for studying the role of GABA in the brain. Its selectivity for GABA transaminase over other enzymes in the brain reduces the likelihood of off-target effects. However, like any experimental tool, (4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone has limitations. It is important to consider the potential for non-specific effects and to use appropriate controls in experimental design.
Future Directions
There are several potential future directions for research on (4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone. One area of interest is the use of (4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone as a therapeutic agent for various neurological and psychiatric disorders. Clinical trials are currently underway to evaluate the safety and efficacy of (4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone in humans. Another area of interest is the development of more potent and selective GABA transaminase inhibitors. Finally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of (4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone in animal models of stroke and traumatic brain injury.
Scientific Research Applications
(4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone has been extensively studied for its potential therapeutic applications. It has shown efficacy in preclinical models of epilepsy, addiction, and anxiety disorders. In animal models, (4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone has been found to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. (4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone has also been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-(2,6-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO/c16-12-2-1-3-13(17)14(12)15(19)18-8-6-11(7-9-18)10-4-5-10/h1-3H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMCXBZSPPEJHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2846988.png)
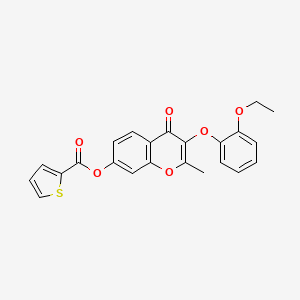
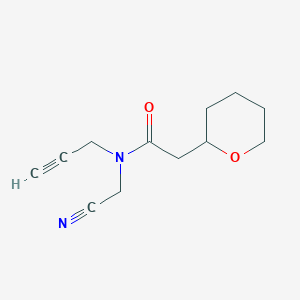
![2-{[2,2'-bithiophene]-5-yl}-S-(2-bromophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2846993.png)
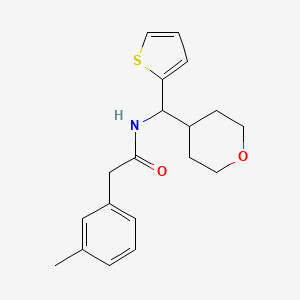
![2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2846995.png)
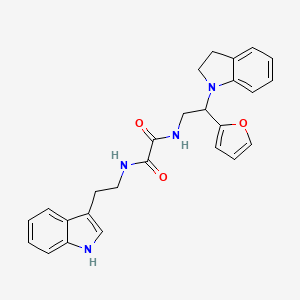
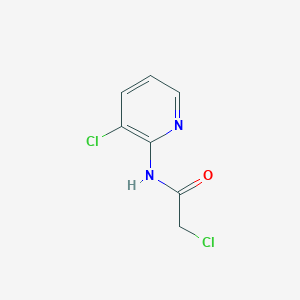
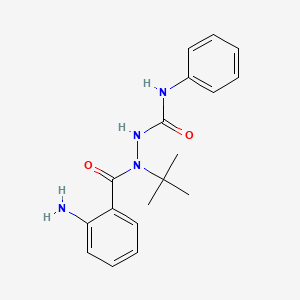
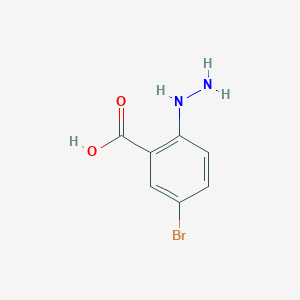
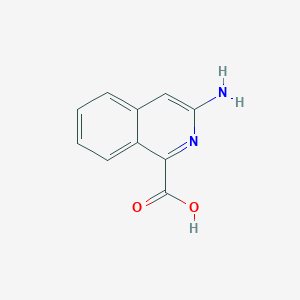
![7-Azepan-1-yl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2847005.png)
![beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat](/img/structure/B2847006.png)
